Product packaging for 1-Ethyl-4-phenylquinolin-2(1H)-one(Cat. No.:CAS No. 32870-21-6)

1-Ethyl-4-phenylquinolin-2(1H)-one

Cat. No.: B14687749
CAS No.: 32870-21-6
M. Wt: 249.31 g/mol
InChI Key: QNBOHDJWHJTJQI-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenylquinolin-2(1H)-one is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . It belongs to the 4-phenylquinolin-2(1H)-one class of compounds, which are recognized as valuable intermediates in organic synthesis and are investigated for their diverse biological profiles . This compound serves as a key scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structural framework is a subject of interest in anticancer research, as related 4-phenyl-2-quinolone derivatives have demonstrated significant antiproliferative activities by acting as antimitotic agents that inhibit tubulin polymerization . This mechanism is similar to that of established anticancer agents like podophyllotoxin, but with a simplified structure . The core quinolinone structure is also a precursor for the synthesis of various alkaloids and biologically active molecules . From a synthetic chemistry perspective, 4-phenylquinolin-2(1H)-one derivatives can be efficiently prepared from N-acyl-o-aminobenzophenones using sodium hydride as a base, providing access to various derivatives in high yields . The Knorr quinoline cyclization, using polyphosphoric acid (PPA) as a catalyst, is another established method for the intramolecular cyclization of benzoylacetanilide intermediates to form the 4-phenylquinolin-2(1H)-one core . This product is provided for research applications only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO B14687749 1-Ethyl-4-phenylquinolin-2(1H)-one CAS No. 32870-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32870-21-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-ethyl-4-phenylquinolin-2-one

InChI

InChI=1S/C17H15NO/c1-2-18-16-11-7-6-10-14(16)15(12-17(18)19)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

QNBOHDJWHJTJQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 1 Ethyl 4 Phenylquinolin 2 1h One

Reactivity of the Quinolin-2(1H)-one Core

The quinolin-2(1H)-one nucleus is a bicyclic aromatic system containing a benzene (B151609) ring fused to a pyridin-2-one ring. This core is the primary site for many chemical transformations.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including the benzene portion of the quinolinone core. msu.edumasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlkouniv.ac.in

The quinolin-2(1H)-one scaffold contains several substituents (the ethylamide portion of the pyridinone ring and the C-4 phenyl group) that influence the rate and regioselectivity of the substitution. The carbonyl group and the lactam nitrogen have a deactivating effect on the fused benzene ring, making electrophilic substitution less favorable than on benzene itself. lkouniv.ac.in However, reactions such as nitration, halogenation, and sulfonation can be achieved under specific conditions. Substitution typically occurs at positions C-6 and C-8 of the quinolinone ring.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Quinolinone Scaffolds Note: This table presents general reactivity patterns for the quinolinone core; specific outcomes for 1-Ethyl-4-phenylquinolin-2(1H)-one may vary.

ReactionReagentsTypical Position of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄C-6, C-8Nitro-substituted quinolinone
BrominationBr₂/FeBr₃C-6, C-8Bromo-substituted quinolinone
SulfonationFuming H₂SO₄ (SO₃)C-6, C-8Quinolinone sulfonic acid
General conditions and outcomes for electrophilic substitution on the quinolinone aromatic ring.

Nucleophilic Attack and Transformations

The pyridine ring within the quinolinone structure is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. acs.org While the target molecule, this compound, does not possess an ideal leaving group at the C-4 position, derivatives such as 4-chloroquinolin-2-ones are known to readily undergo nucleophilic substitution. researchgate.netmdpi.com In these reactions, the chlorine atom is displaced by various nucleophiles.

Common nucleophilic substitution reactions include:

Azidation : Reaction with sodium azide (NaN₃) can introduce an azido group at the C-4 position, which can be further transformed into other nitrogen-containing functionalities. mdpi.compreprints.org

Amination : Various primary and secondary amines can displace a suitable leaving group at C-4 to yield 4-aminoquinolin-2-one derivatives.

Thiation : Nucleophiles like thiourea can be used to introduce a sulfur-containing group. researchgate.net

These transformations highlight the potential for nucleophilic derivatization at the C-4 position should a precursor with a good leaving group be utilized.

Reactions at the Carbonyl Group (C-2)

The carbonyl group at the C-2 position is part of a cyclic amide (lactam) system. While its reactivity is somewhat attenuated by resonance with the nitrogen lone pair and the aromatic system, it can still undergo characteristic carbonyl reactions.

One notable transformation is thiation , the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). This is typically achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The resulting quinoline-2(1H)-thiones are valuable intermediates for further synthetic modifications. researchgate.net

Transformations Involving the Phenyl Substituent at C-4

The phenyl ring attached at the C-4 position is itself an aromatic system that can undergo electrophilic substitution reactions. youtube.com The quinolinone core acts as a substituent on this phenyl ring, directing incoming electrophiles primarily to the ortho and para positions. However, due to the bulk of the quinolinone scaffold, steric hindrance may favor substitution at the less hindered para position.

Table 2: Potential Electrophilic Substitutions on the C-4 Phenyl Ring

ReactionReagentsExpected Major Product
NitrationHNO₃/H₂SO₄1-Ethyl-4-(4-nitrophenyl)quinolin-2(1H)-one
HalogenationBr₂, FeBr₃4-(4-Bromophenyl)-1-ethylquinolin-2(1H)-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-(4-Acetylphenyl)-1-ethylquinolin-2(1H)-one
Illustrative derivatizations of the pendant phenyl group.

Reactions and Modifications of the Ethyl Group at N-1

The ethyl group at the N-1 position is generally less reactive than the aromatic portions of the molecule. However, the α-hydrogens (on the CH₂ group adjacent to the nitrogen) can be susceptible to abstraction under strong basic conditions, potentially allowing for alkylation or condensation reactions. More advanced C-H activation methodologies could also enable functionalization at this position. Photochemical reactions, for instance, can be employed to achieve C-H alkylation of quinolines. researchgate.net While less common, modifications to this group could involve oxidation or radical halogenation under specific, often harsh, conditions.

Functionalization Strategies for Generating Novel Analogs

The creation of novel analogs of this compound relies on leveraging the reactivity of its different components. Modern synthetic strategies, particularly those involving transition metal-catalyzed C-H activation, have become powerful tools for the regioselective functionalization of heterocyclic compounds like quinolines. mdpi.commdpi.com

Key strategies include:

Directed C-H Functionalization : By introducing a directing group onto the quinolinone core, it is possible to selectively activate and functionalize specific C-H bonds, such as those at C-5 or C-8. chemrxiv.org This allows for the precise installation of new substituents.

Cross-Coupling Reactions : If a halogen is introduced onto either the quinolinone core or the C-4 phenyl ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the attachment of a wide array of aryl, alkyl, or alkynyl groups.

Modification of the Core Synthesis : One of the most effective ways to generate analogs is to modify the initial synthesis of the quinolinone ring system. For example, the Knorr quinoline (B57606) synthesis or the Friedländer synthesis can be adapted by using substituted anilines or substituted benzoylacetates to introduce desired functionalities from the outset. nih.govnih.govmdpi.com This approach allows for systematic variation of substituents around the entire molecular scaffold.

These strategies, combined with the classical reactions discussed in previous sections, provide a comprehensive toolkit for the chemical derivatization of this compound, enabling the exploration of its chemical space for various applications.

Spectroscopic and Structural Elucidation of 1 Ethyl 4 Phenylquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. For 1-Ethyl-4-phenylquinolin-2(1H)-one, both ¹H and ¹³C NMR have been employed to map out the carbon-hydrogen framework.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. The ethyl group attached to the nitrogen atom is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The protons on the quinolinone and phenyl rings will appear in the aromatic region, with their chemical shifts and coupling constants influenced by their electronic environment and spatial relationships.

Based on data from structurally similar compounds, the expected chemical shifts (δ) and coupling constants (J) are presented in the interactive table below. nih.govacs.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H (Ethyl -CH₃)~1.2-1.4Triplet (t)~7.0
H (Ethyl -CH₂)~4.1-4.3Quartet (q)~7.0
H-3~6.5Singlet (s)-
H-5~7.8Doublet (d)~8.0
H-6~7.3Triplet (t)~7.5
H-7~7.6Triplet (t)~7.5
H-8~7.4Doublet (d)~8.0
H (Phenyl)~7.4-7.6Multiplet (m)-

¹³C NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C-2) of the quinolinone ring is expected to have a characteristic downfield chemical shift. The ethyl group carbons will appear in the upfield region. DEPT (Distortionless Enhancement by Polarization Transfer) analysis helps in distinguishing between CH, CH₂, and CH₃ groups. nih.govacs.org

Interactive Data Table: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135
C (Ethyl -CH₃)~13-15Positive
C (Ethyl -CH₂)~40-42Negative
C-2 (C=O)~162Absent
C-3~110Positive
C-4~140Absent
C-4a~118Absent
C-5~130Positive
C-6~123Positive
C-7~129Positive
C-8~115Positive
C-8a~138Absent
C (Phenyl, C1')~135Absent
C (Phenyl, C2'/C6')~129Positive
C (Phenyl, C3'/C5')~128Positive
C (Phenyl, C4')~130Positive

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons (C-2, C-4, C-4a, C-8a, and C-1' of the phenyl group) by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The most prominent peak would be from the carbonyl (C=O) stretching vibration of the quinolinone ring, expected in the range of 1650-1690 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic parts, and C=C stretching vibrations of the aromatic rings. acs.orgrsc.org

Data Table: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Amide)1650 - 1690Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C=C (Aromatic)1450 - 1600Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. Expected fragmentation pathways could involve the loss of the ethyl group, carbon monoxide from the carbonyl group, and fragmentation of the quinolinone ring system. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. For a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, X-ray diffraction analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.govacs.org It is plausible that this compound would also crystallize in a similar system. The analysis would determine precise bond lengths, bond angles, and the dihedral angle between the quinolinone and phenyl rings, which is a key conformational feature. This dihedral angle is influenced by the steric interactions between the substituents on the rings. nih.gov

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and fluorescence properties of quinolinone derivatives are of significant interest due to their potential applications in various fields, including materials science and biological imaging. The specific compound, this compound, belongs to a class of heterocyclic compounds known for their characteristic spectroscopic behavior, which is influenced by the electronic nature of their substituents and the surrounding solvent environment.

Research Findings on Related Quinolone Structures

Research on other substituted quinolones has shown that these compounds can exhibit significant fluorescence. researchgate.netbohrium.com For example, a study on green/blue light-emitting quinolines highlighted that the introduction of certain functional groups can lead to strong fluorescence emission. bohrium.com This suggests that the core quinolone scaffold has the potential for luminescence, which can be tuned by its substituents.

Theoretical studies on 3-acyl-4-quinolones have further explored how different substituents and environmental factors, such as pH, affect their absorption and emission profiles. researchgate.net These computational analyses indicate that the electronic transitions (π-π* and n-π*) within the quinolone ring system are sensitive to structural modifications, which in turn influences their spectroscopic signatures. researchgate.net

Although direct experimental data for this compound is not provided in the available literature, based on the analysis of analogous compounds, it is anticipated to exhibit characteristic UV-Vis absorption bands and potentially fluorescence, contingent on factors such as solvent polarity and the specific electronic interactions within the molecule. Further dedicated photophysical studies are required to fully elucidate the electronic absorption and emission properties of this specific compound and to quantify parameters such as molar absorptivity and fluorescence quantum yield.

Computational and Theoretical Studies on 1 Ethyl 4 Phenylquinolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would provide fundamental insights into the molecule's properties.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is a computational process that finds the minimum energy structure of a molecule.

For 1-Ethyl-4-phenylquinolin-2(1H)-one, a key structural feature is the dihedral angle between the quinolinone ring system and the phenyl group at the 4-position. This rotation determines the degree of conjugation between the two aromatic systems. A geometry optimization would calculate the optimal bond lengths, bond angles, and dihedral angles. For instance, in studies of related 4-phenyl-2-quinolone derivatives, the planarity between the rings is a significant factor in their biological activity. nih.gov Conformational analysis would explore the energy associated with the rotation of the ethyl group on the nitrogen atom and the phenyl group to identify the most stable conformer and any energy barriers between different conformations.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov

HOMO: For this compound, the HOMO would likely be distributed across the electron-rich quinolinone and phenyl rings, indicating the regions most susceptible to electrophilic attack.

LUMO: The LUMO's distribution would indicate the sites most likely to accept electrons, pointing to regions susceptible to nucleophilic attack.

Energy Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable because it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov DFT calculations would provide the energies of these orbitals and visualize their spatial distribution.

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic reactions.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, such as around the oxygen atom of the carbonyl group (C=O) and potentially across the π-systems of the aromatic rings. These are sites prone to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically around the hydrogen atoms.

Neutral Potential (Green): Areas with moderate electrostatic potential.

This analysis helps identify the most reactive sites for intermolecular interactions.

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule as a whole. These descriptors provide a quantitative framework for concepts like hardness and electrophilicity.

The primary equations used are:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

A high electrophilicity index indicates a good electrophile, while chemical hardness measures the molecule's resistance to a change in its electron distribution. These quantitative values are crucial for comparing the reactivity of different quinolone derivatives.

DescriptorFormulaSignificance
Electronegativity (χ)- (EHOMO + ELUMO) / 2Measures the power of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to charge transfer.
Softness (S)1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the propensity to act as an electrophile.

Quantum Chemical Calculations for Energetic Landscapes

Beyond finding a single minimum energy structure, quantum chemical calculations can map the potential energy surface of a molecule. This is particularly useful for understanding reaction mechanisms and conformational changes. For this compound, one could calculate the energetic landscape associated with the rotation of the C4-phenyl bond. This would involve performing a series of constrained geometry optimizations where the dihedral angle is fixed at different values (e.g., from 0° to 180° in 10° increments). The resulting plot of energy versus dihedral angle would reveal the most stable conformation (lowest energy) and the energy barriers to rotation, providing insight into the molecule's flexibility.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment, such as in a solvent like water.

An MD simulation of this compound would allow for a broader exploration of its conformational space than static calculations alone. It could reveal:

How the ethyl and phenyl groups move and flex at a given temperature.

The stability of different conformations over time.

How the molecule interacts with solvent molecules, which can influence its shape and reactivity.

The radius of gyration, which provides information about the molecule's compactness over the simulation time. nih.gov

These simulations are computationally intensive but offer a powerful movie-like view of molecular behavior that is closer to how molecules exist in reality.

Computational and Theoretical Insights into this compound Remain Elusive

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies for the chemical compound this compound. Despite the significant interest in the broader class of quinolinone derivatives for their diverse biological activities and applications in medicinal chemistry, dedicated research focusing on the noncovalent interactions, theoretical spectroscopic properties, and nonlinear optical (NLO) characteristics of this particular molecule has not been published.

Quinolinones are a well-studied scaffold in organic and medicinal chemistry. The parent compound, 4-phenylquinolin-2(1H)-one, has been synthesized and its crystal structure has been determined. iaea.orgresearchgate.net The synthesis of N-alkylated quinolinones, such as the target compound, can often be achieved by treating the corresponding N-H quinolinone with an alkylating agent like ethyl bromide in the presence of a base. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting molecular properties. These studies provide deep insights into a molecule's behavior and characteristics. For many related quinolinone derivatives, extensive computational analyses have been performed, including:

Theoretical Prediction of Spectroscopic Properties: DFT calculations are frequently employed to simulate NMR, IR, and UV-Vis spectra. These theoretical spectra serve as a valuable tool for confirming experimentally determined structures. For instance, in the characterization of the related compound 1-(4-phenylquinolin-2-yl)propan-1-one, simulated ¹H and ¹³C NMR spectra were calculated and compared with experimental data. nih.gov

Investigation of Nonlinear Optical (NLO) Properties: The potential of molecules for applications in photonics and optical data storage is assessed by calculating their NLO properties, such as polarizability and hyperpolarizability. Research into various quinolinone derivatives has explored how different substituents influence these properties.

However, a specific application of these computational methodologies to This compound is not documented in the accessible scientific literature. Consequently, data tables for its noncovalent interactions, predicted spectroscopic signatures, and nonlinear optical parameters cannot be generated at this time. The synthesis of this compound is plausible based on established chemical methods, but without experimental or theoretical characterization, a detailed scientific article on its specific computational properties cannot be constructed.

Further research, involving the synthesis and subsequent computational analysis of this compound, would be required to fill this knowledge gap.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinolin 2 1h One Derivatives

Influence of N-1 Substitution on Molecular Recognition and Interaction Profiles

The substituent at the N-1 position of the quinolin-2(1H)-one ring plays a pivotal role in defining the molecule's interaction with biological targets. This position is frequently modified in drug design to enhance potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com

Furthermore, the introduction of more complex moieties, such as substituted phenyl or thiazole (B1198619) rings at the N-1 position, can also have a beneficial effect on biological activity. mdpi.com The N-1 position is often a key site for introducing functionalities that can engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein. The exploration of N-substituted carboxamides has been a significant area of research for developing new pharmaceutical agents with improved and multiple properties. mdpi.com

The regioselectivity of alkylation on the quinolin-2(1H)-one system, either at the N-1 or O-2 position, can be influenced by the substitution pattern on the quinoline (B57606) ring itself. researchgate.net For example, alkylation of quinolin-2(1H)-one and its C-6 or C-7 substituted derivatives often yields a mixture of N-1 and O-2 alkylated products, with the N-1 product being the major one. researchgate.net However, substituents at the C-8 position can direct the alkylation exclusively to the O-2 position. researchgate.net This highlights the intricate electronic and steric effects that govern the reactivity and, consequently, the final structure and biological profile of the molecule.

N-1 SubstituentObserved Influence on Quinolinone DerivativesReference
HydrogenBaseline for comparison; allows for N-H donor interactions. nih.gov
EthylCan enhance lipophilicity and may influence binding affinity. mdpi.com
CyclopropylShown to increase anticancer activity compared to an ethyl group in certain quinolin-4-ones. mdpi.com
Substituted Phenyl/ThiazoleCan introduce additional binding interactions and modulate activity. mdpi.com
Carboxamide-containing groupsExtensively studied to develop multi-target agents. mdpi.com

Role of the Phenyl Group at C-4 in Molecular Binding and Selectivity

The presence of a phenyl group at the C-4 position of the quinolin-2(1H)-one scaffold is a critical determinant of its biological activity and selectivity. This substituent can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pocket of a target protein.

For instance, in a series of 4-phenyl-2-quinolone derivatives investigated as potential anticancer agents, the 4-phenyl ring was found to be crucial for activity. nih.gov These compounds were designed as bio-isosteres of 4-arylcoumarins, which are known to interact with the colchicine-binding site of tubulin. The phenyl group at C-4, along with substituents on it, plays a significant role in the antiproliferative activity of these molecules. nih.gov

In the context of N-methyl-D-aspartate (NMDA) receptor antagonists, the C-4 substituent on 3-phenylquinolin-2(1H)-ones is vital for binding affinity. acs.org Studies have revealed that while an anionic functional group at the 4-position was initially thought to be essential, neutral hydrogen bond-accepting groups can also lead to high affinity. This suggests the existence of a hydrogen bond interaction between an acceptor group at the C-4 position of the ligand and a donor group on the receptor. acs.org The replacement of a 4-hydroxy group with a 4-amino group, for example, significantly alters the binding affinity, highlighting the sensitivity of the receptor to the nature of this substituent. acs.org

The orientation of the C-4 phenyl group relative to the quinolinone core can also be a factor in molecular recognition. This is particularly relevant in cases where atropisomerism can occur due to restricted rotation around the C4-phenyl bond, potentially leading to stereoisomers with different biological activities.

C-4 SubstituentInteraction TypeImpact on Biological ActivityReference
Phenylπ-π stacking, hydrophobic interactionsCrucial for anticancer activity in 4-phenyl-2-quinolones. nih.gov
HydroxyHydrogen bond donor/acceptor, potential for anionic interactionHigh affinity for NMDA receptor glycine (B1666218) site. acs.org
AminoHydrogen bond donor/acceptorReduced affinity compared to hydroxy at NMDA receptor glycine site. acs.org
MethoxyHydrogen bond acceptorCan influence binding and pharmacokinetic properties. nih.gov

Effects of Substituents at Other Positions (e.g., C-3, C-5, C-6, C-7, C-8) on Chemical Reactivity and Molecular Interactions

Substituents at positions other than N-1 and C-4 on the quinolin-2(1H)-one ring system also play a significant role in modulating chemical reactivity and molecular interactions. These modifications can influence the electronic properties of the ring, its metabolic stability, and its ability to interact with specific residues in a biological target.

C-3 Position: The C-3 position is often a site for introducing diversity in quinolin-2(1H)-one derivatives. Functionalization at this position can significantly impact biological activity. For example, in the development of cyclin-dependent kinase 5 (CDK5) inhibitors, modifications at the C-3 position were explored to enhance potency. researchgate.netnih.gov The introduction of various groups at C-3 can lead to additional interactions with the target enzyme. The direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones, a related heterocyclic system, is a cost-effective method for synthesizing derivatives. mdpi.com

C-5, C-6, C-7, and C-8 Positions: Substitutions on the benzo part of the quinolin-2(1H)-one scaffold (positions C-5, C-6, C-7, and C-8) are critical for fine-tuning the molecule's properties. In the development of quinolinone-based drugs, modifications at the C-6, C-7, and C-8 positions have been extensively studied. mdpi.com The introduction of a fluorine atom at the C-6 position, for instance, led to a significant improvement in the activity spectrum of quinolin-4-one antibiotics. mdpi.com

In a study of 4-hydroxy-1H-quinolin-2-one derivatives, substitutions on the benzene (B151609) ring were shown to affect their antifungal and photosynthesis-inhibiting activities. mdpi.com The lipophilicity of the compounds, which is influenced by these substituents, was found to be a key factor in their biological effects. mdpi.com Furthermore, the position of substituents can influence the regioselectivity of other chemical reactions on the quinolinone ring. For example, substituents at the C-8 position can direct alkylation to the O-2 position instead of the N-1 position. researchgate.net

PositionSubstituent TypeEffect on Quinolinone DerivativesReference
C-3Various functional groupsCan introduce additional binding interactions and modulate potency. researchgate.netnih.gov
C-6FluorineImproved activity spectrum in quinolin-4-one antibiotics. mdpi.com
C-6, C-7Methoxy, MethylenedioxyFound in potent anticancer 4-phenyl-2-quinolone derivatives. nih.gov
C-8Methoxy, Benzyloxy, ChloroDirects alkylation to the O-2 position. researchgate.net

Stereochemical Considerations in Molecular Design

Stereochemistry is a critical aspect of molecular design for quinolin-2(1H)-one derivatives, as the three-dimensional arrangement of atoms can profoundly affect their interaction with chiral biological macromolecules like proteins and nucleic acids.

One important stereochemical feature in certain quinolin-2(1H)-one derivatives is axial chirality, which can arise from restricted rotation around a single bond, such as the bond connecting the C-4 phenyl group to the quinolinone core. rsc.orgrsc.org This phenomenon, known as atropisomerism, can lead to the existence of stable, non-superimposable stereoisomers (atropisomers) that may exhibit different biological activities. The enantioselective synthesis of such axially chiral quinolines is an active area of research. rsc.orgrsc.org

The introduction of chiral centers is another key stereochemical consideration. The synthesis of chiral quinoline derivatives, including those with quaternary stereogenic centers, has been achieved through asymmetric catalysis. researchgate.net These chiral molecules can exhibit stereospecific interactions with their biological targets, where one enantiomer may be significantly more active than the other.

The design of chiral derivatizing reagents based on the quinoline scaffold has also been explored for the enantioseparation of other chiral molecules. researchgate.net This highlights the utility of the quinoline framework in creating chiral environments for molecular recognition.

Design Principles for Modulating Ligand-Receptor Interactions based on Quinolin-2(1H)-one Scaffolds

The quinolin-2(1H)-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. rsc.orgnih.govtandfonline.com This versatility makes it an excellent starting point for the design of new therapeutic agents. Several key design principles have emerged from SAR studies to modulate the interactions of quinolin-2(1H)-one derivatives with their receptors.

Scaffold Hopping and Bioisosterism: The quinolin-2(1H)-one core can be used as a bioisosteric replacement for other heterocyclic systems, such as coumarins, to generate novel compounds with potentially improved properties. nih.gov This approach leverages the structural similarities between the scaffolds to target the same binding site.

Structure-Based Drug Design: With the increasing availability of crystal structures of drug targets, structure-based design has become a powerful tool. By understanding the three-dimensional architecture of the binding site, medicinal chemists can design quinolin-2(1H)-one derivatives with substituents that are complementary in shape and chemical nature to the target, thereby maximizing binding affinity and selectivity.

Modulation of Physicochemical Properties: The substituents on the quinolin-2(1H)-one ring can be systematically varied to modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. For example, the introduction of polar groups can enhance solubility, while the addition of fluorine atoms can improve metabolic stability and binding affinity.

Exploitation of Specific Interactions: SAR studies can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, that are critical for binding. acs.orgnih.gov Design efforts can then focus on optimizing these interactions. For instance, if a hydrogen bond with a specific residue is found to be important, substituents can be designed to act as optimal hydrogen bond donors or acceptors.

Multi-target Drug Design: The privileged nature of the quinolin-2(1H)-one scaffold makes it suitable for the design of multi-target agents, which can be beneficial for treating complex diseases. mdpi.com By incorporating different pharmacophoric elements onto the quinolin-2(1H)-one core, it is possible to design molecules that can interact with multiple biological targets simultaneously.

Potential Applications of 1 Ethyl 4 Phenylquinolin 2 1h One in Chemical Synthesis and Materials Science

As a Synthetic Building Block for Complex Molecules

The structural framework of 1-Ethyl-4-phenylquinolin-2(1H)-one, featuring a reactive lactam system and multiple sites for functionalization, makes it a promising starting material for the synthesis of more complex molecular architectures. The quinolinone nucleus itself is a precursor to a variety of pharmacologically active agents. nih.govnih.gov While specific reactions involving the title compound are not extensively documented, the known chemistry of related 4-phenylquinolin-2(1H)-one derivatives provides a strong indication of its synthetic potential.

The primary points of reactivity on the this compound scaffold are the C3 position and the two phenyl rings. The C3 position, situated between the carbonyl group and the C4-phenyl substituent, is activated towards certain reactions. For instance, related 4-hydroxy-2-quinolones can undergo various electrophilic substitution reactions at this site. researchgate.net This suggests that this compound could potentially be functionalized at the C3 position to introduce new substituents, thereby expanding its molecular complexity.

Furthermore, the phenyl group at the C4 position and the fused benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of functional groups such as nitro, halogen, or acyl groups. These modifications can dramatically alter the molecule's properties and provide handles for further synthetic transformations, such as cross-coupling reactions to build larger, more intricate structures. For example, the synthesis of pyrimido[5,4-c]quinoline derivatives has been achieved from 4-hydroxy-1-phenylquinolin-2(1H)-one, demonstrating how the core quinolinone structure can be elaborated into fused heterocyclic systems. researchgate.net

As a Ligand in Catalytic Systems

The use of quinolinone derivatives as ligands in transition-metal catalysis is an area of growing interest, although specific applications for this compound are not yet widely reported in scientific literature. The molecule contains several potential coordination sites, including the carbonyl oxygen and the nitrogen atom of the quinolinone ring, as well as the π-system of the aromatic rings. These features could, in principle, allow it to act as a ligand for various metal centers.

N-heterocyclic carbenes (NHCs), which are potent ligands in organometallic catalysis, have been utilized in the synthesis of quinolin-4-ones. mdpi.com While this involves the catalyst acting on the precursors, it highlights the interplay between heterocyclic compounds and catalytic systems. The development of quinolinone-based ligands could lead to new catalysts with unique selectivity and reactivity, although this potential remains largely unexplored for this compound itself.

As a Fluorescent Probe or Chemical Sensor

Quinoline (B57606) and its derivatives are well-known for their luminescent properties, making them valuable components in the design of fluorescent materials, molecular probes, and sensors. nih.gov The this compound structure combines a conjugated π-system with an electron-donating ethyl group on the nitrogen and a π-rich phenyl group at the C4 position, features that are conducive to fluorescence.

The photophysical properties of quinolinones are highly dependent on their substitution pattern. The core structure provides a rigid, planar scaffold that helps to minimize non-radiative decay pathways, often leading to higher fluorescence quantum yields. The N-alkylation, such as the ethyl group in the title compound, can further enhance fluorescence compared to the N-H analogue by preventing certain quenching mechanisms.

While specific photophysical data for this compound is limited, studies on analogous compounds illustrate the potential of this class of molecules. For example, derivatives of 4-phenyl-2-quinolone have been investigated as fluorescent markers and are considered fragments of dyes used for DNA detection. nih.gov The fluorescence can be tuned by introducing various substituents, which can modulate the energy of the frontier molecular orbitals. This tunability is a key feature for the development of chemical sensors. For instance, by incorporating a recognition moiety, a quinolinone-based fluorophore could signal the presence of specific analytes, such as amino acids or metal ions, through changes in its fluorescence intensity or wavelength.

Table 1: Photophysical Properties of Related Quinoline-Based Fluorescent Compounds

Compound/Class Excitation (nm) Emission (nm) Quantum Yield (Φ) Application/Note
4-Phenyl-2-quinolone Derivatives - - - Investigated as fragments for fluorescent DNA markers. nih.gov
2-Phenylquinoline Derivatives - Green Emission 0.78 Synthesized via InCl₃-catalyzed reaction; show significant fluorescence.

Data for specific wavelengths and quantum yields are highly dependent on the exact substitution pattern and solvent environment.

Role in the Development of Novel Organic Methodologies

The synthesis of the quinolinone scaffold is a central topic in organic chemistry, and methods to construct this core are continually being refined. This compound serves as an excellent example within this context, as its synthesis can be achieved through modern organic methodologies.

One notable method is the one-pot synthesis from N-acyl-o-aminobenzophenones. In this approach, treatment of an N-acyl-o-aminobenzophenone with a base like sodium hydride in the presence of an alkylating agent, such as ethyl iodide, directly yields the corresponding N-alkylated quinolone. This procedure efficiently produces compounds like this compound in high yields (75-95%). xinkexue.com

Other classical and modern methods for synthesizing the quinolinone core include:

Knorr Quinoline Synthesis: This acid-catalyzed method involves the intramolecular cyclization of β-ketoanilides, which can be prepared from anilines and β-ketoesters. This has been used to produce a variety of 4-phenylquinolin-2(1H)-one derivatives. nih.gov

Friedländer Synthesis: This involves the condensation of a 2-aminoarylketone with a compound containing a reactive methylene (B1212753) group. A solvent-free Friedländer synthesis using poly(phosphoric acid) as a catalyst has been reported for a structurally similar compound, 1-(4-phenylquinolin-2-yl)propan-1-one, highlighting an environmentally friendly approach. nih.govacs.org

Domino Reactions: More complex, multi-step sequences performed in a single pot have been developed for the synthesis of 4(1H)-quinolinones, showcasing the drive towards efficiency and atom economy in modern organic synthesis. mdpi.com

These synthetic strategies are not only crucial for producing this compound and its analogues but also contribute to the broader toolkit of synthetic organic chemistry.

Table 2: Selected Synthetic Methodologies for Quinolin-2-one and Quinolin-4-one Scaffolds

Method Precursors Key Reagents/Conditions Product Type Ref.
One-Pot N-Alkylation N-Acyl-o-aminobenzophenone, Alkyl Iodide NaH N-Alkyl-4-phenylquinolin-2(1H)-one xinkexue.com
Knorr Cyclization β-Ketoanilide Polyphosphoric Acid (PPA), Heat 4-Phenylquinolin-2(1H)-one nih.gov
Friedländer Synthesis 2-Aminobenzophenone (B122507), Carbonyl with α-methylene Poly(phosphoric acid), Solvent-free 4-Phenylquinoline derivative nih.govacs.org

Future Research Directions and Challenges in Quinolin 2 1h One Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

The development of efficient and environmentally benign synthetic methods for quinolin-2(1H)-ones is an ongoing area of research. acs.orgorganic-chemistry.org Traditional methods often require harsh conditions or the use of toxic reagents. organic-chemistry.org Future efforts for the synthesis of 1-Ethyl-4-phenylquinolin-2(1H)-one and its analogs should prioritize sustainability.

Key areas for development include:

Catalytic Systems: Exploring novel transition-metal catalysts, such as palladium and copper, can lead to more efficient and selective reactions. rsc.orgnih.gov For instance, palladium-catalyzed intramolecular cyclization of N-aryl cinnamides and reductive aminocarbonylation are promising routes. organic-chemistry.org

Solvent-Free and Microwave-Assisted Reactions: Solvent-free synthesis, as demonstrated with the use of poly(phosphoric acid), and microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and environmental impact. acs.orgnih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinolin-2(1H)-ones
MethodKey FeaturesPotential Advantages for this compound SynthesisReference
Friedländer SynthesisCondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.Versatile and widely applicable for substituted quinolines. nih.govnih.gov
Palladium-Catalyzed CyclizationIntramolecular C-H activation or coupling reactions.High efficiency, selectivity, and functional group tolerance. rsc.orgorganic-chemistry.org
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Reduced reaction times, improved yields, and cleaner reactions. acs.org
Solvent-Free SynthesisReactions conducted in the absence of a solvent.Environmentally friendly and often leads to simpler work-up. nih.govnih.gov

Advanced Computational Modeling for Precise Structure-Property Prediction

Computational chemistry offers powerful tools to predict the structural, electronic, and photophysical properties of molecules like this compound. Advanced computational modeling can guide the rational design of new derivatives with tailored functionalities.

Future research in this area should focus on:

Density Functional Theory (DFT) Calculations: Utilizing DFT to accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.govacs.org This can aid in understanding the compound's reactivity and spectroscopic behavior.

Time-Dependent DFT (TD-DFT): Employing TD-DFT to simulate electronic absorption and emission spectra, which is crucial for designing fluorescent probes and other optical materials.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the conformational dynamics and interactions of this compound with its environment, such as in biological systems or supramolecular complexes. acs.org

Table 2: Computational Methods for Studying Quinolin-2(1H)-one Derivatives
Computational MethodPredicted PropertiesApplication in this compound ResearchReference
Density Functional Theory (DFT)Optimized geometry, electronic structure, molecular electrostatic potential, frontier molecular orbitals.Predicting reactivity, stability, and sites for chemical modification. nih.govacs.org
Time-Dependent DFT (TD-DFT)Excitation energies, absorption and emission spectra.Designing derivatives with specific photophysical properties for use as fluorescent probes. acs.org
Molecular Dynamics (MD)Conformational changes, intermolecular interactions, binding affinities.Understanding interactions with biological targets or host molecules in supramolecular chemistry. acs.org

Exploration of Unconventional Reactivity Pathways

Investigating novel and unconventional reactivity pathways of the this compound core can unlock new synthetic possibilities and applications. While classical reactions of quinolinones are well-documented, exploring less common transformations is a key research frontier.

Areas for exploration include:

C-H Functionalization: Developing new methods for the direct functionalization of C-H bonds in the quinolinone and phenyl rings to introduce new substituents without the need for pre-functionalized starting materials. nih.gov

Photoredox Catalysis: Utilizing visible-light-induced photoredox catalysis to access novel radical-mediated transformations and construct complex molecular architectures.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements of the quinolinone core to generate novel heterocyclic systems.

Design of Highly Selective Molecular Probes and Tools

The inherent fluorescence of many quinolin-2(1H)-one derivatives makes them attractive scaffolds for the development of molecular probes for chemical and biological sensing. nih.govacs.org The design of probes based on this compound with high selectivity and sensitivity is a promising research avenue.

Future design strategies should incorporate:

Analyte-Specific Recognition Moieties: Introducing specific functional groups that can selectively interact with target analytes such as metal ions, anions, or biologically relevant small molecules. nih.gov

"Turn-On" or Ratiometric Fluorescent Responses: Designing probes that exhibit a significant change in fluorescence intensity or a shift in emission wavelength upon binding to the target, which enhances signal-to-noise ratios.

Biocompatibility and Cellular Imaging: Modifying the structure to improve water solubility and cell permeability for applications in live-cell imaging. acs.org

Integration of Experimental and Computational Approaches for Rational Design

The synergy between experimental synthesis and computational modeling is crucial for the rational design of new this compound derivatives with desired properties. acs.orgnih.gov An integrated approach allows for the pre-screening of candidate molecules and a deeper understanding of structure-activity relationships.

This integrated workflow involves:

Computational Prediction: Using computational methods to predict the properties of a virtual library of this compound derivatives.

Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening.

Experimental Validation: Characterizing the synthesized compounds and evaluating their properties to validate and refine the computational models.

Iterative Refinement: Using the experimental feedback to improve the accuracy of the computational models for the next round of design.

This iterative cycle of design, synthesis, and evaluation will accelerate the discovery of new quinolinone-based materials and therapeutic agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.